

Enriched Cadmium-111: A Technical Guide to Commercial Availability, Cost, and Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium-111

Cat. No.: B083967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and cost of enriched **Cadmium-111** (^{111}Cd). It further delves into its applications in scientific research, with a particular focus on its use as a stable isotope tracer in biological systems and its relevance to understanding cellular mechanisms pertinent to drug development. This guide includes detailed data on suppliers and pricing, a sample experimental protocol for tracer studies, and visualizations of key cellular pathways affected by cadmium.

Commercial Availability and Cost of Enriched Cadmium-111

Enriched **Cadmium-111** is commercially available from several specialized suppliers in various chemical forms and isotopic purities. The primary forms offered are metallic Cadmium (Cd) and Cadmium Oxide (CdO). Pricing is typically provided upon request for a specific quotation and is influenced by the desired quantity, enrichment level, and chemical form.

For researchers requiring smaller, certified quantities for analytical purposes, **Cadmium-111** is also available as a certified reference material in a solution, such as 1 M in nitric acid.

Table 1: Commercial Suppliers of Enriched **Cadmium-111**

Supplier	Available Forms	Notes
BuyIsotope.com	Metal (Cd), Oxide (CdO)	Pricing available upon request for a quote. [1] [2] [3]
American Elements	Cadmium-111 Chloride (¹¹¹ CdCl ₂)	Available as a stable isotope for biological and biomedical labeling. [4]
AMT Isotopes	Metal, Oxide, Chloride, Gas, Other	Offers various isotopic enrichment levels and quantities. Pricing is quote-based.
Sigma-Aldrich	Cadmium-111Cd solution (IRMM® certified)	Sold as a certified reference material in nitric acid. [5]

Table 2: Indicative Pricing for Enriched **Cadmium-111**

Supplier/Source	Product	Purity/Enrichment	Price (EUR/mg)
Institute for Rare Earths and Metals	Cadmium-111 (Cd)	96.63%	9.85
Institute for Rare Earths and Metals	Cadmium-111 Oxide (CdO)	96.44%	9.10
Sigma-Aldrich	Cadmium-111Cd solution (4 mL)	Certified Reference Material	~\$236/mL (converted from USD) [5]

Note: Prices from the Institute for Rare Earths and Metals are based on a 2020 price list and should be considered indicative. Current pricing should be confirmed with the supplier.

Applications in Research and Drug Development

Enriched **Cadmium-111** is a stable isotope that finds utility in several areas of scientific research. Its primary applications include:

- Semiconductor Studies: Utilized in the research and development of semiconductor materials.[2][3]
- Production of Indium-111: Serves as a target material for the production of the radioisotope Indium-111 (^{111}In), which is widely used in nuclear medicine for diagnostic imaging.[1][2][3]
- Neutron Detection: Employed in the fabrication of detectors for strong neutron fields.[2][3]
- Biological Tracer Studies: As a stable isotope, ^{111}Cd is an invaluable tool for tracing the uptake, distribution, and metabolism of cadmium in biological systems without the complications of radioactivity. These studies are crucial for toxicology research and understanding the mechanisms of heavy metal-induced diseases.

While direct applications of enriched **Cadmium-111** in drug development are not extensively documented, its use as a tracer in toxicology and mechanistic studies provides critical insights relevant to the development of therapeutic strategies for metal-induced pathologies.

Understanding the cellular pathways disrupted by cadmium can help identify potential drug targets.

Experimental Protocols: Enriched Cadmium-111 as a Biological Tracer

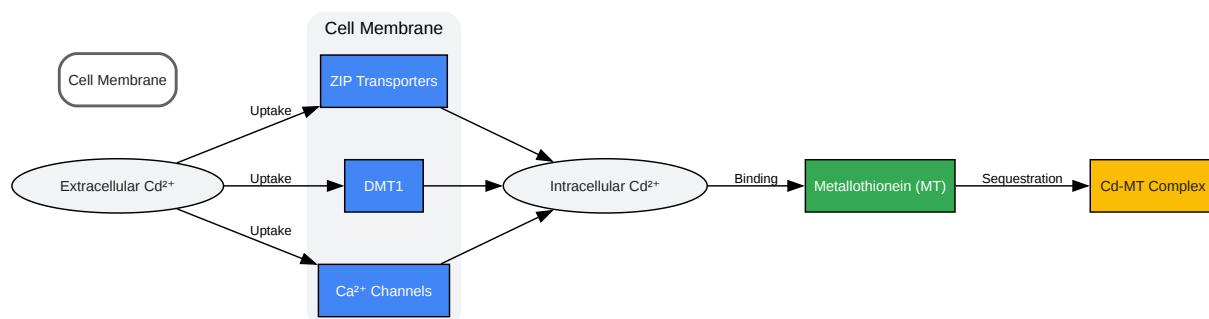
The following is a generalized protocol based on a study using enriched ^{111}Cd to investigate the de novo accumulation and speciation of cadmium in the tissues of the European eel (*Anguilla anguilla*). This methodology can be adapted for other biological models.

Objective: To quantify the uptake and distribution of newly introduced cadmium in various tissues and its binding to metalloproteins.

Materials:

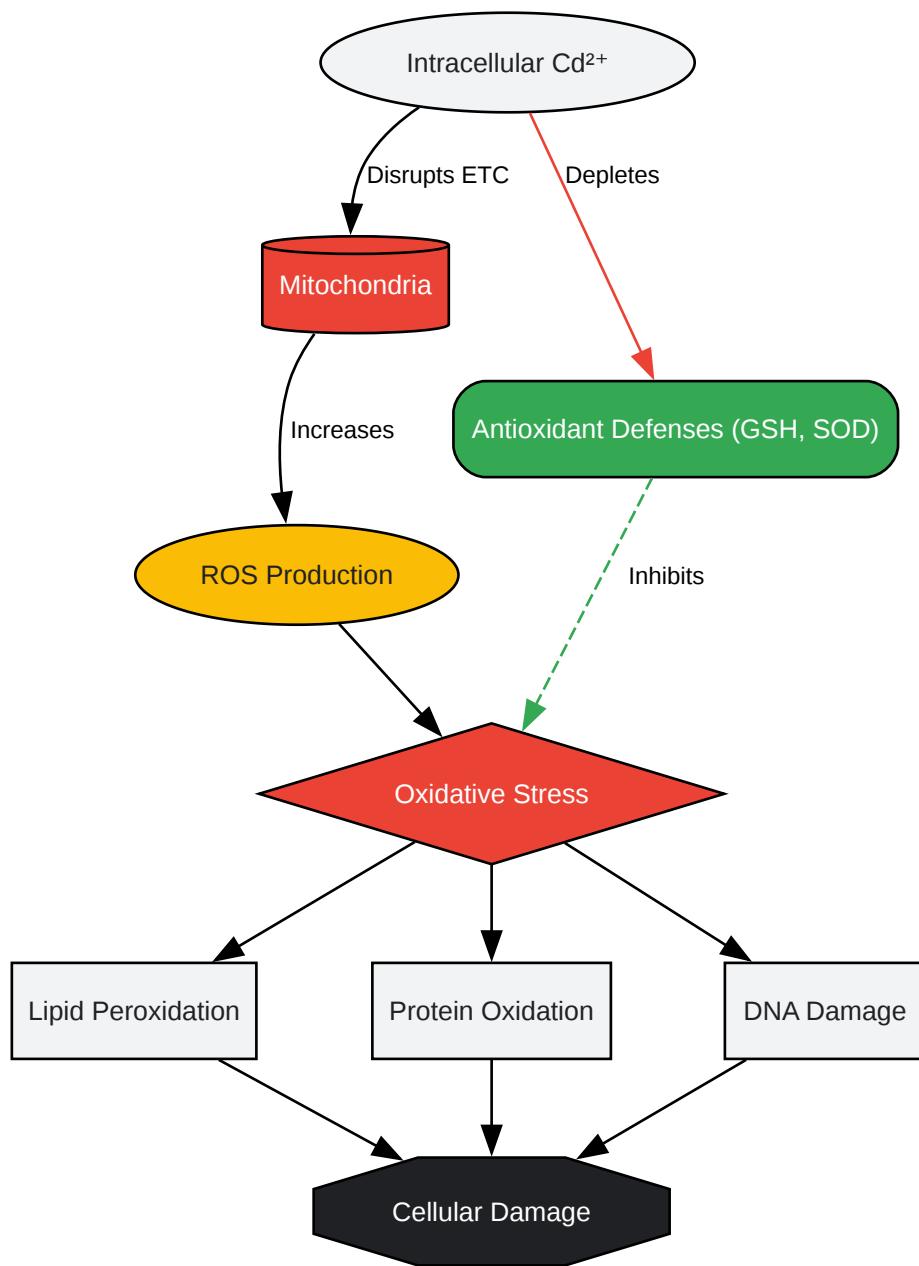
- Enriched **Cadmium-111** solution (e.g., $^{111}\text{CdCl}_2$ in a suitable solvent)
- Experimental organisms (e.g., cell cultures, animal models)
- Control and experimental housing/culture media

- Tissue homogenization buffer
- Reagents for protein quantification
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

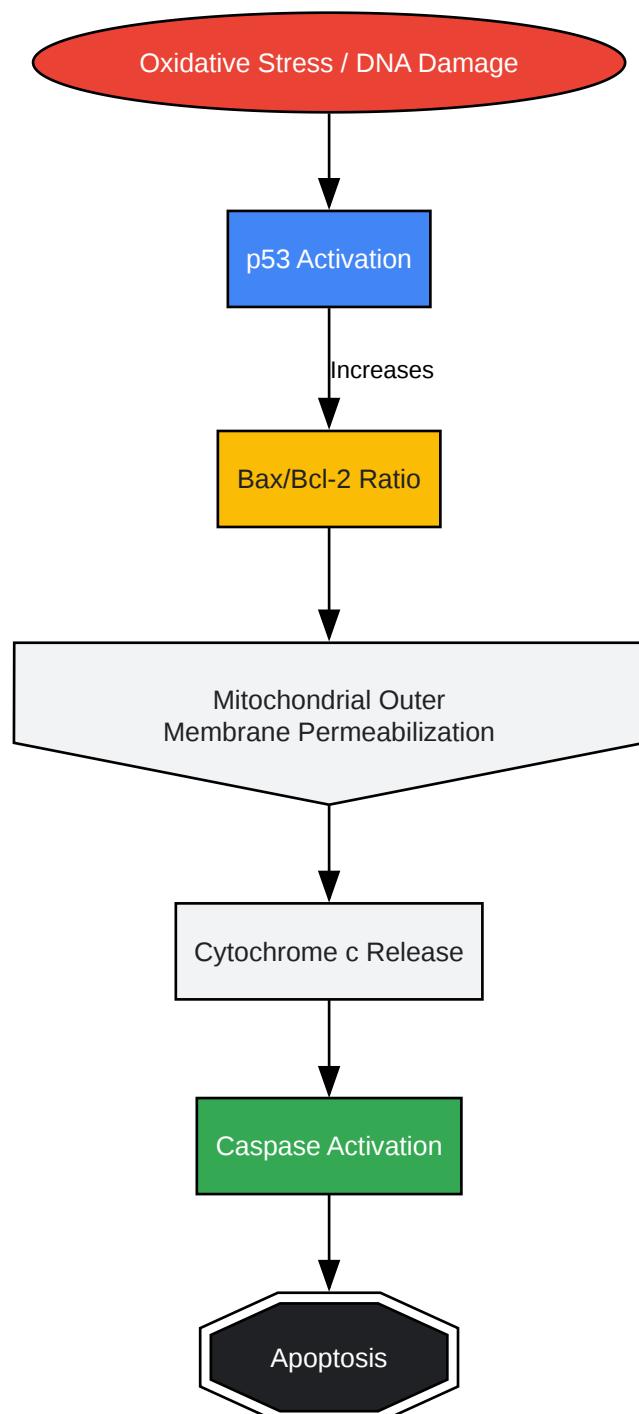

Methodology:

- Acclimation: Acclimate the experimental organisms to laboratory conditions for a specified period.
- Exposure:
 - Prepare an experimental medium containing a known concentration of enriched **Cadmium-111**.
 - Expose the experimental group to the ¹¹¹Cd-containing medium for a defined duration.
 - Maintain a control group in a medium without added ¹¹¹Cd.
- Tissue Sampling: At the end of the exposure period, euthanize the organisms (if applicable) and dissect the target tissues (e.g., liver, kidney, gills). For cell cultures, harvest the cells.
- Homogenization: Homogenize the collected tissues or cells in an appropriate buffer on ice.
- Subcellular Fractionation (Optional): Centrifuge the homogenates to separate subcellular fractions (e.g., cytosol, nuclei, mitochondria) if desired.
- Protein Quantification: Determine the total protein concentration in the tissue homogenates or subcellular fractions.
- Isotope Ratio Analysis by ICP-MS:
 - Digest a portion of the tissue homogenate or fraction using a suitable acid mixture.
 - Dilute the digested samples to an appropriate concentration for ICP-MS analysis.

- Measure the isotopic ratio of Cadmium-114 to **Cadmium-111** ($^{114}\text{Cd}/^{111}\text{Cd}$). The natural abundance of these isotopes is known, and a change in this ratio in the experimental group will indicate the incorporation of the enriched ^{111}Cd .
- Quantification of de novo Cadmium: Calculate the concentration of the newly incorporated (exogenous) ^{111}Cd and the pre-existing (endogenous) natural cadmium in the tissues based on the measured isotope ratios and total cadmium concentration.
- Speciation Analysis (Optional): To investigate the binding of cadmium to specific proteins like metallothioneins, the cytosolic fraction can be further analyzed using techniques such as size-exclusion chromatography coupled with ICP-MS.


Visualization of Cadmium-Induced Cellular Signaling Pathways

Cadmium is a known toxicant that can disrupt various cellular processes, leading to oxidative stress, apoptosis, and inflammation. Understanding these pathways is crucial for developing interventions for cadmium-induced toxicity. The following diagrams illustrate key signaling pathways affected by cadmium.


[Click to download full resolution via product page](#)

Caption: Cellular uptake and sequestration of Cadmium (Cd^{2+}).

[Click to download full resolution via product page](#)

Caption: Induction of oxidative stress by intracellular Cadmium.

[Click to download full resolution via product page](#)

Caption: Cadmium-induced apoptosis signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buyisotope.com [buyisotope.com]
- 2. buyisotope.com [buyisotope.com]
- 3. buyisotope.com [buyisotope.com]
- 4. americanelements.com [americanelements.com]
- 5. Cadmium-111Cd solution IRMM®, certified reference material, 1 M in nitric acid | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Enriched Cadmium-111: A Technical Guide to Commercial Availability, Cost, and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083967#commercial-availability-and-cost-of-enriched-cadmium-111>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com